4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylamine in the presence of a thioamide source, such as thiourea, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine.
Reduction: Formation of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-dihydrothiazol-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- Tetrakis(4-methoxyphenyl)ethylene
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-12-3-7-14(8-4-12)18-17-19-16(11-21-17)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
KUSZSJKYIJJGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.